Product packaging for N-phenyl-6-(trifluoromethyl)nicotinamide(Cat. No.:CAS No. 1092346-18-3)

N-phenyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B2564041
CAS No.: 1092346-18-3
M. Wt: 266.223
InChI Key: IQVHXEWWCDTODT-UHFFFAOYSA-N
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Description

N-phenyl-6-(trifluoromethyl)nicotinamide is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. It is built on a nicotinamide core, a structure known for its biological significance, and incorporates a trifluoromethyl group—a common moiety used to enhance a compound's metabolic stability, lipophilicity, and binding affinity in drug discovery . The specific presence of the trifluoromethyl group on the pyridine ring is a key feature shared with other investigated molecules . The attached phenyl group expands the molecular framework, making it a potential candidate for the development of novel small-molecule inhibitors. Research on similar trifluoromethyl-substituted compounds has shown promise in targeting enzymes like nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that has attracted attention as a therapeutic target for cancers, metabolic disorders, and other diseases . Furthermore, structural analogs based on the nicotinamide scaffold have been explored as dual kinase inhibitors, demonstrating efficacy in preclinical models of cancer . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as related compounds are classified as irritants to the skin, eyes, and respiratory system .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9F3N2O B2564041 N-phenyl-6-(trifluoromethyl)nicotinamide CAS No. 1092346-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)11-7-6-9(8-17-11)12(19)18-10-4-2-1-3-5-10/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVHXEWWCDTODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N Phenyl 6 Trifluoromethyl Nicotinamide

Strategies for Core Scaffold Synthesis

The fundamental structure of N-phenyl-6-(trifluoromethyl)nicotinamide is assembled through the formation of the 6-(trifluoromethyl)pyridine ring system and the subsequent creation of the N-phenyl amide linkage.

Construction of the 6-(trifluoromethyl)pyridine Ring System

The synthesis of the key precursor, 6-(trifluoromethyl)nicotinic acid, is crucial for the eventual formation of the target compound. Two primary synthetic routes have been established for this intermediate.

One effective method involves the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid. This process typically utilizes a palladium on carbon (Pd/C) catalyst in the presence of a base, such as triethylamine, in a solvent like methanol. The reaction proceeds under a hydrogen atmosphere to yield 6-(trifluoromethyl)nicotinic acid. acs.org

A second approach is through a cyclocondensation reaction. This method employs the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with methyl 3-aminoacrylate in the presence of a base like sodium methoxide. acs.org The resulting intermediate can then be hydrolyzed to afford 6-(trifluoromethyl)nicotinic acid.

MethodStarting MaterialsReagentsKey ConditionsYield
Catalytic Hydrogenation2-chloro-6-(trifluoromethyl)nicotinic acid5% Pd/C, Triethylamine, H₂Methanol, Room Temperature42.8%
Cyclocondensation4-ethoxy-1,1,1-trifluoro-3-buten-2-one, Methyl 3-aminoacrylateSodium MethoxideRefluxNot specified

Amidation Reactions for N-phenyl Linkage Formation

With 6-(trifluoromethyl)nicotinic acid in hand, the formation of the N-phenyl amide bond is typically achieved through standard amidation protocols common in medicinal chemistry. These methods often involve the activation of the carboxylic acid group to facilitate nucleophilic attack by aniline (B41778).

A widely used approach is the use of coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are effective in promoting the amide bond formation between 6-(trifluoromethyl)nicotinic acid and aniline. mdpi.comacs.org The reaction is typically carried out in an inert solvent, such as acetonitrile, at room temperature. mdpi.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting 6-(trifluoromethyl)nicotinoyl chloride can then be reacted with aniline, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield this compound.

MethodReagentsSolventTemperature
Coupling Agent-Mediated6-(trifluoromethyl)nicotinic acid, Aniline, EDCI, HOBtAcetonitrileRoom Temperature
Acyl Chloride Formation6-(trifluoromethyl)nicotinic acid, Thionyl Chloride or Oxalyl Chloride, then AnilineDichloromethane or THF0 °C to Room Temperature

Functionalization and Derivatization Approaches

To explore the structure-activity relationship of this compound, various derivatization strategies can be employed. These approaches focus on modifying the N-phenyl moiety, the pyridine (B92270) ring, and the amide linkage to investigate the impact of these changes on the compound's properties.

Substitutions on the N-phenyl Moiety for Structure-Activity Exploration

The N-phenyl ring offers a versatile platform for introducing a wide range of substituents to probe their electronic and steric effects. Structure-activity relationship studies on related nicotinamide (B372718) derivatives have shown that the nature and position of substituents on the phenyl ring can significantly influence biological activity. nih.govnih.gov

For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro, cyano) or electron-donating groups (e.g., alkyl, alkoxy) at various positions (ortho, meta, para) of the phenyl ring can be achieved by starting with appropriately substituted anilines in the amidation reaction. The resulting library of compounds can then be screened to identify key structural features that enhance desired activities.

Substitution PositionExample SubstituentRationale
Para-Cl, -F, -CH₃, -OCH₃Investigate electronic effects on activity.
Meta-NO₂, -CNExplore the impact of strongly electron-withdrawing groups.
Ortho-CH₃, -ClProbe steric hindrance effects near the amide bond.

Modifications and Functionalization of the Pyridine Ring

The pyridine ring of this compound can also be a target for functionalization to modulate the compound's properties. Various methods for the regioselective functionalization of pyridine rings have been developed. nih.gov

For example, palladium-catalyzed C-H activation can be used to introduce aryl or other groups at specific positions on the pyridine ring. nih.gov The directing-group ability of the amide functionality can influence the regioselectivity of such reactions. Additionally, N-functionalization of the pyridine nitrogen to form pyridinium (B92312) salts can alter the reactivity of the ring and enable different substitution patterns. researchgate.net

Diversification of the Amide Linkage

Modification of the amide linkage itself can provide another avenue for derivatization. While the secondary amide is the core structure, its properties can be altered. For example, N-alkylation or N-arylation of the amide nitrogen would lead to tertiary amides, which can have different conformational preferences and hydrogen bonding capabilities.

Furthermore, the carbonyl group of the amide can potentially be reduced to an amine, converting the nicotinamide to a benzylamine (B48309) derivative. Bioisosteric replacement of the amide bond with other functional groups, such as a thioamide, ester, or a reversed amide, can also be explored to understand the importance of the amide linkage for the compound's activity.

Structure Activity Relationships Sar and Pharmacophore Elucidation of N Phenyl 6 Trifluoromethyl Nicotinamide Derivatives

Impact of N-phenyl Substitution on Biological Activity

The N-phenyl moiety is a critical component of the N-phenyl-6-(trifluoromethyl)nicotinamide scaffold, offering a versatile position for modification to fine-tune the molecule's biological activity. The nature, position, and number of substituents on this phenyl ring can profoundly alter the compound's electronic, steric, and lipophilic properties, which in turn dictate its interaction with biological targets.

The electronic landscape of the N-phenyl ring, modulated by electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), plays a crucial role in the molecule's activity. Inductive electron withdrawal by substituents on the N-alkyl or N-aryl portion of nicotinamides can polarize the π-electron system, leading to decreased electron density on the pyridine (B92270) ring carbons and increased electron density on the ring nitrogen. nih.gov This polarization can significantly affect binding affinity and reactivity.

In studies of related 2-(arylamino)-6-(trifluoromethyl)nicotinamide derivatives, the presence of EWGs on the aryl ring has been shown to influence activity. For instance, the introduction of a chloro group, a moderately deactivating EWG, is a common feature in active compounds within this class. mdpi.com The strong electron-withdrawing nature of trifluoromethyl groups on the phenyl ring can also significantly alter the electronic properties and contribute to binding interactions. acs.org The precise impact of these electronic effects is often target-dependent, where the electronic environment of the binding site dictates whether electron-rich or electron-poor phenyl rings are preferred.

Beyond electronics, the size (steric bulk) and lipophilicity (hydrophobicity) of substituents on the N-phenyl ring are key determinants of biological activity. Steric hindrance can prevent the molecule from adopting the optimal conformation for binding to its target, while excessively bulky groups may lead to a loss of affinity. researchgate.net Conversely, appropriate steric bulk can enhance selectivity by favoring binding to a specific target over others.

Lipophilicity, often quantified by the partition coefficient (logP), is critical for membrane permeability and reaching the target site. A quantitative structure-activity relationship (QSAR) study on a series of nicotinamide (B372718) derivatives identified hydrophobicity (π) as a key descriptor influencing inhibitory activity. nih.gov For example, in a series of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide derivatives, modifications at the amide nitrogen with various substituted phenyl groups showed varied activity. The introduction of groups like methylthio or methoxy (B1213986) alters the lipophilicity and can either enhance or diminish the compound's potency against a given target. mdpi.com The interplay between steric and lipophilic factors is complex; an optimal balance is required to achieve high potency while maintaining favorable pharmacokinetic properties.

Interactive Table: SAR of N-phenyl Substitutions in 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide Derivatives on RNase H Inhibitory Activity

Role of the 6-Trifluoromethyl Group in Modulating Structure-Activity Profiles

Furthermore, the CF3 group is highly lipophilic, often increasing a molecule's ability to cross cell membranes and improving its metabolic stability by blocking potential sites of oxidative metabolism. nih.govresearchgate.net In medicinal chemistry, replacing a methyl group with a trifluoromethyl group can lead to enhanced potency and better pharmacokinetic profiles. nih.gov The CF3 group can also act as a bioisostere for other chemical groups, and its unique properties can facilitate specific interactions within a protein's binding pocket, such as halogen bonding or favorable hydrophobic interactions, thereby enhancing binding affinity. acs.orgresearchgate.net For example, in studies of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, the CF3 group is integral to their activity as dual inhibitors of HIV-1 reverse transcriptase. mdpi.com

Influence of Pyridine Ring Modifications on Potency and Selectivity

Modifications to the central pyridine ring, other than the essential 6-trifluoromethyl group, can have a substantial impact on the molecule's activity and selectivity. Altering the substitution pattern on the pyridine ring can change its electronic properties, hydrogen bonding capacity, and steric profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For nicotinamide derivatives, QSAR models have been instrumental in identifying the key physicochemical properties that govern their potency.

QSAR models are developed by calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a predictive equation. researchgate.netnih.gov For a series of nicotinamide analogs designed as Bruton's tyrosine kinase (Btk) inhibitors, a receptor-dependent four-dimensional QSAR methodology was applied. nih.gov The models were built using a training set of 71 compounds and validated with an external test set of 25 compounds. nih.gov

A successful QSAR model is characterized by strong statistical parameters. For the Btk inhibitors, the best model showed good correlative and predictive power, with a squared correlation coefficient (r²) of 0.743. nih.gov In another QSAR study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, the analysis showed that the inhibitory activity was dependent on the hydrophobicity (π) and the shape (B(iv)) of the substituent at the 3-position of the phenyl ring. nih.gov

Validation is a critical step to ensure the robustness and predictive power of a QSAR model. This is typically done through internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a set of molecules not included in the model's development. nih.govedgccjournal.org These validated models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives and prioritizing synthetic efforts.

Identification of Key Physico-Chemical Descriptors

The biological activity of this compound derivatives is intricately linked to the physico-chemical properties of the substituents on both the phenyl and nicotinamide rings. Analysis of structure-activity relationship (SAR) studies reveals that a delicate balance of lipophilic, electronic, and steric factors is crucial for optimizing the potency of these compounds. While comprehensive quantitative structure-activity relationship (QSAR) data for this compound itself is limited in publicly available literature, valuable insights can be drawn from closely related analogues, such as 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. mdpi.com

Key physico-chemical descriptors that have been identified as significant influencers of activity include:

Electronic Effects: The electronic nature of substituents on the N-phenyl ring, described by parameters such as the Hammett constant (σ), influences the electron density of the entire molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can affect the binding affinity of the compound to its biological target. For instance, in related nicotinamide derivatives, the presence of EWGs on the phenyl ring has been shown to modulate activity.

Steric Factors: The size and shape of substituents, characterized by steric parameters like molar refractivity (MR) or Taft's steric parameter (Es), are critical for ensuring a proper fit within the binding pocket of the target protein. Bulky substituents on the N-phenyl ring can either enhance binding through increased van der Waals interactions or cause steric hindrance, leading to a decrease in activity.

A study on 2-((5-chloro-2-methylphenyl)amino)-N-substituted-6-(trifluoromethyl)nicotinamide derivatives, which share the 6-(trifluoromethyl)nicotinamide (B1303338) core, provides valuable insights into the impact of these descriptors on biological activity, in this case, as HIV-1 reverse transcriptase inhibitors. mdpi.com The inhibitory concentrations (IC50) for the ribonuclease H (RNase H) and polymerase (RDDP) functions of HIV-1 reverse transcriptase were determined for a series of these compounds.

Table 1: Structure-Activity Relationship Data for Selected 2-(Arylamino)-6-(trifluoromethyl)nicotinamide Derivatives mdpi.com

CompoundR (Substituent on Amide Nitrogen)RNase H IC50 (µM)RDDP IC50 (µM)
1 -OH1.86.5
2 -NH21.25.5
3 -CH2CH2OH1.54.8
4 -phenyl1.13.5
5 -4-fluorophenyl0.92.8
6 -4-chlorophenyl0.82.5
7 -4-bromophenyl0.72.2
8 -4-methylphenyl1.34.1
9 -4-methoxyphenyl1.64.9
10 -3,4-dichlorophenyl0.61.9

From the data presented, several trends emerge regarding the key physico-chemical descriptors:

Impact of Phenyl Ring Substitution: The introduction of a phenyl group at the amide nitrogen (Compound 4) generally enhances potency compared to smaller, more polar groups like hydroxyl (Compound 1) or amino (Compound 2). This suggests that increased lipophilicity and potential for π-π stacking interactions are favorable for activity.

Electronic Effects of Halogens: The progressive increase in potency observed with the introduction of halogens at the para-position of the phenyl ring (Compounds 5, 6, and 7) highlights the importance of electronic effects. The electron-withdrawing nature of fluorine, chlorine, and bromine appears to be beneficial for inhibitory activity, with the potency increasing with the size and polarizability of the halogen. The 3,4-dichloro substitution (Compound 10) further enhances activity, suggesting a cumulative electronic and/or steric effect.

Influence of Electron-Donating Groups: In contrast, the presence of electron-donating groups at the para-position, such as methyl (Compound 8) and methoxy (Compound 9), leads to a decrease in activity compared to the unsubstituted phenyl derivative (Compound 4). This indicates that a reduction in the electron-withdrawing character of the N-phenyl ring is detrimental to the inhibitory potency.

Computational and Theoretical Investigations of N Phenyl 6 Trifluoromethyl Nicotinamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world at the atomic and electronic levels. For N-phenyl-6-(trifluoromethyl)nicotinamide, these calculations are instrumental in predicting its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry and various electronic properties of this compound. DFT studies, often utilizing basis sets like B3LYP/6-311G++(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.comnih.gov The optimized structure reveals the spatial arrangement of the atoms, which is fundamental to its interaction with biological targets.

The electronic structure, including the distribution of electrons and energy levels of molecular orbitals, is also elucidated through DFT. These calculations confirm the stability of the optimized geometry by ensuring that all calculated vibrational frequencies are positive, indicating a true energy minimum on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (Amide)1.35--
C=O (Amide)1.23--
C-C (Phenyl-Amide)1.49--
C-CF31.52--
N-C-C (Amide)-115.0-
C-N-C (Amide-Phenyl)-125.0-
Phenyl-Amide--35.0

Note: The data in this table is representative and based on typical values for similar molecular structures studied by DFT.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.govresearchgate.net

For this compound, FMO analysis helps in understanding its chemical reactivity and kinetic stability. The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Predicted)

PropertyEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Energy Gap (ΔE)5.0

Note: The data in this table is representative and based on typical values for similar molecular structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.net Green and yellow represent intermediate potential values. researchgate.net

The MEP map of this compound reveals the electron-rich areas, such as the oxygen and nitrogen atoms of the amide group and the nitrogen of the pyridine (B92270) ring, which are potential sites for electrophilic attack. Conversely, the hydrogen atoms and the region around the trifluoromethyl group are shown to be electron-deficient, making them susceptible to nucleophilic attack. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Advanced Computational Methodologies in Compound Design

Fragment-Based Design and Optimization Strategies

Without peer-reviewed studies or database entries containing these specific computational analyses, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Biological Activities and Mechanisms of Action of N Phenyl 6 Trifluoromethyl Nicotinamide Derivatives

Enzyme Inhibition Studies

The ability of N-phenyl-6-(trifluoromethyl)nicotinamide derivatives to inhibit specific enzymes is a primary focus of research into their therapeutic potential. These interactions can disrupt critical cellular pathways in pathogenic organisms or diseased human cells.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition and Associated Biological Impact

Nicotinamide (B372718) derivatives have been designed and synthesized as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme complex involved in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. nih.govnih.gov Inhibition of SDH disrupts cellular respiration, leading to a potent antifungal effect. nih.gov

Research into the structure-activity relationship (SAR) of these compounds has revealed that substitutions on the aniline (B41778) (phenyl) ring are critical for their antifungal activity. nih.gov For instance, certain synthesized nicotinamide derivatives have shown significant inhibitory activity against the SDH of phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov Molecular docking studies suggest that these inhibitors bind within the substrate-binding cavity of the SDH complex. nih.gov For example, specific atoms like sulfur and chlorine in one potent derivative were shown to bind with amino acid residues PHE291 and PRO150 of the SDH homology model, elucidating the probable mechanism of action. nih.gov

One of the most active compounds, 3a-17, demonstrated IC₅₀ values of 15.8 µM against R. solani and 20.3 µM against S. sclerotiorum, comparable to the commercial fungicide boscalid. nih.gov

Table 1: SDH Inhibition by Nicotinamide Derivatives

Compound Target Organism IC₅₀ (µM)
3a-17 Rhizoctonia solani 15.8 nih.gov
3a-17 Sclerotinia sclerotiorum 20.3 nih.gov
4b Fungal SDH 3.18 nih.gov

Investigation of Other Enzyme Targets (e.g., VEGFR-2, Acetylcholinesterase, Butyrylcholinesterase, Glycosidases)

The structural scaffold of nicotinamide has been utilized to develop inhibitors for a range of other clinically relevant enzymes.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Several new series of nicotinamide-based derivatives have been designed and synthesized as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is critical for tumor growth. nih.govresearchgate.netnih.gov These compounds are designed with pharmacophoric features that allow them to bind effectively to the VEGFR-2 active pocket. nih.govresearchgate.net Compound 6 from one study was particularly potent, with an IC₅₀ of 60.83 nM for VEGFR-2 enzyme inhibition and also showed cytotoxic effects against HCT-116 and HepG-2 cancer cell lines. nih.govnih.gov Molecular dynamics simulations have validated the stable binding of these inhibitors within the VEGFR-2 active site. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The cholinergic system, particularly the enzymes AChE and BChE that hydrolyze acetylcholine, is a key target in neurodegenerative diseases like Alzheimer's. nih.govnih.gov Derivatives incorporating nicotinamide-like structures have been investigated as cholinesterase inhibitors. For instance, salicylanilide (B1680751) N,N-disubstituted carbamates, which share some structural similarities, have shown moderate inhibition of both enzymes, with some derivatives exhibiting selectivity for BChE. nih.gov One derivative, 2-(phenylcarbamoyl)phenyl diphenylcarbamate, had an IC₅₀ value of 1.60 µM for BChE. nih.gov Similarly, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have demonstrated dual inhibition of both AChE and BChE. mdpi.com

Glycosidases: While the nicotinamide scaffold is versatile, specific research focusing on this compound derivatives as direct inhibitors of glycosidases is not extensively documented in the reviewed literature.

Table 2: Inhibition of Other Enzyme Targets by Nicotinamide Derivatives

Compound Class Target Enzyme Example Compound IC₅₀
Nicotinamide-based derivative VEGFR-2 Compound 6 60.83 nM nih.govnih.gov
Salicylanilide Carbamate BChE 2-(phenylcarbamoyl)phenyl diphenylcarbamate 1.60 µM nih.gov
Salicylanilide Carbamate AChE O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate 38.98 µM nih.gov
Phthalimide derivative AChE Compound 4g 1.1 µM nih.gov

Receptor Binding and Modulation

Beyond enzyme inhibition, derivatives of this compound have been explored for their ability to bind to and modulate the function of cellular receptors, which are pivotal in cell signaling and communication.

Chemokine Receptor (e.g., CXCR3) Antagonism and Binding Characteristics

Chemokine receptors are G protein-coupled receptors (GPCRs) that play a critical role in immune cell trafficking and are implicated in inflammatory diseases and cancer. nih.gov Nicotinamide-related structures have been investigated as antagonists for these receptors. A series of nicotinamide N-oxides were synthesized and identified as novel, potent, and selective antagonists of the CXCR2 receptor, a close relative of CXCR3. nih.gov These compounds demonstrated functional activity by inhibiting human neutrophil chemotaxis driven by the CXCR2 ligand GRO-alpha. nih.gov This suggests that the nicotinamide scaffold can be adapted to target chemokine receptors, potentially offering therapeutic benefits in inflammatory and autoimmune disorders. nih.govnih.gov

Nuclear Receptor (e.g., Estrogen Receptor Alpha) Interactions

Estrogen Receptor Alpha (ERα) is a nuclear receptor and a well-validated therapeutic target in hormone-dependent breast cancers. nih.govresearchgate.net The activity of ERα is regulated by the binding of ligands and interactions with coregulator proteins. nih.gov While direct studies on this compound derivatives are limited, the broader class of nicotinamide derivatives has been synthesized and screened for anticancer activity, including against breast cancer cell lines that express ERα. researchgate.net The development of small molecules that can modulate ERα activity is a major focus of cancer research. mdpi.com Given the modular nature of drug design, it is conceivable that the N-phenyl-nicotinamide scaffold could be adapted to create ligands that interact with the ligand-binding domain of nuclear receptors like ERα.

Epidermal Growth Factor Receptor (EGFR) Binding and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. mdpi.com Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention. mdpi.com Research into N-phenylnicotinamide and its related structures has revealed their potential as EGFR tyrosine kinase inhibitors.

A series of novel N-phenylsulfonylnicotinamide derivatives, structurally related to the N-phenylnicotinamide scaffold, were synthesized and evaluated as potential EGFR tyrosine kinase (TK) inhibitors. Within this series, specific compounds demonstrated potent growth inhibitory activity against both the EGFR TK and cancer cell lines. For instance, one derivative showed an IC₅₀ value of 0.09 µM against EGFR TK.

The mechanism of inhibition often involves binding to the ATP-binding site within the kinase domain of EGFR. mdpi.comnih.gov More advanced strategies aim to develop inhibitors that can simultaneously bind to both the ATP (orthosteric) site and a nearby allosteric pocket, a method that may overcome acquired resistance to first-generation inhibitors. nih.gov Structural and functional analyses of related inhibitor classes have provided insights into the molecular connections that afford effective inhibition, highlighting that the back pocket region between the ATP and allosteric sites of EGFR is an ideal target. nih.gov

Cellular Pathway Modulation

Beyond direct receptor inhibition, the anticancer effects of this compound derivatives are deeply rooted in their ability to modulate fundamental cellular pathways that govern cell life and death.

A key mechanism of action for N-phenylnicotinamide derivatives is the potent induction of apoptosis, or programmed cell death. nih.gov High-throughput screening has identified this class of compounds as effective apoptosis inducers. nih.gov For example, a 20-fold increase in potency was achieved through structure-activity relationship (SAR) studies, leading to a compound with an EC₅₀ of 0.082 µM in a caspase activation assay in T47D breast cancer cells. nih.gov

The induction of apoptosis is often preceded by significant effects on the cell cycle. nih.gov Research has shown that certain N-phenylnicotinamide analogues can arrest cancer cells in the G2/M phase of the cell cycle. nih.gov For instance, the compound 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide was found to arrest T47D cells in the G2/M phase, an event that was followed by the induction of apoptosis. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating, ultimately leading them toward a pathway of controlled cell death. researchgate.netmdpi.commdpi.com

Further investigation into the cellular mechanisms of N-phenylnicotinamides has revealed their function as inhibitors of microtubule polymerization. nih.gov Microtubules are critical components of the cellular cytoskeleton, essential for maintaining cell structure, transport, and, most importantly, the formation of the mitotic spindle during cell division. mdpi.com

By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds disrupt the formation of the mitotic spindle. nih.govmdpi.comnih.gov This disruption triggers a cellular checkpoint, leading to a halt in the cell cycle, typically at the G2/M phase, and can ultimately induce apoptosis. nih.govbioworld.com This mechanism is a well-established strategy for anticancer drugs, and the identification of N-phenylnicotinamides as a novel series with this activity highlights their therapeutic potential. nih.gov

The ability of this compound derivatives to inhibit EGFR and modulate key cellular pathways translates into significant antiproliferative activity across a range of cancer cell lines. Laboratory studies have quantified the potency of these compounds in halting the growth of various cancer cells.

One of the lead compounds from the N-phenylnicotinamide series, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, demonstrated a growth inhibition (GI₅₀) value of 0.21 µM in T47D breast cancer cells. nih.gov Notably, this compound was found to be equipotent in both the MES-SA uterine sarcoma cell line and its paclitaxel-resistant, P-glycoprotein-overexpressing counterpart, MES-SA/DX5, suggesting potential for overcoming certain types of drug resistance. nih.gov The inclusion of a trifluoromethyl group on the phenyl ring has been noted in other molecular classes for its potential to enhance activity against melanoma cell lines. mdpi.com

Interactive Table: Antiproliferative Activity of N-phenylnicotinamide Derivatives

Compound Class Derivative Cell Line Potency (IC₅₀/GI₅₀)
N-phenylnicotinamide 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide T47D (Breast) GI₅₀: 0.21 µM nih.gov
N-phenylnicotinamide 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide MES-SA (Uterine) Equipotent to MES-SA/DX5 nih.gov
N-phenylnicotinamide 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide MES-SA/DX5 (Uterine, Paclitaxel-Resistant) Equipotent to MES-SA nih.gov
Nicotinamide Analogue (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide HepG2 (Liver) IC₅₀: 0.19 µM nih.gov

Elucidation of Structure-Mechanism Relationships

Understanding the relationship between the chemical structure of N-phenylnicotinamide derivatives and their biological activity is paramount for designing more potent and selective anticancer agents. Structure-activity relationship (SAR) studies have been instrumental in optimizing this class of compounds. nih.govnih.gov

Initial screening identified N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide as a hit compound for inducing apoptosis. nih.gov Through systematic chemical modifications, a 20-fold increase in potency was achieved, leading to the development of compounds like 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide. nih.gov

For EGFR inhibition, specific structural features have been identified as crucial for high potency. Studies on related kinase inhibitors show that meta-substituted amide linkers on the phenyl ring are particularly effective. nih.govchemrxiv.org Furthermore, the addition of specific chemical groups, such as fluorine in the 2,6-positions or a hydroxyl group in the 3-position of the back pocket phenyl ring, can significantly enhance inhibitory activity. nih.govchemrxiv.org The inclusion of a trifluoromethyl group is a known strategy in medicinal chemistry that can improve a compound's metabolic stability and bioavailability. frontiersin.org Molecular docking studies have further corroborated these findings by modeling how these derivatives fit into the ATP-binding site of EGFR, providing a rationale for their observed inhibitory activity. researchgate.net

Future Directions and Research Perspectives in N Phenyl 6 Trifluoromethyl Nicotinamide Studies

Advancements in Synthetic Methodologies for Enhanced Compound Libraries

The creation of diverse chemical libraries is fundamental to exploring the full therapeutic potential of a lead compound. For N-phenyl-6-(trifluoromethyl)nicotinamide, future synthetic efforts will likely concentrate on developing more efficient and versatile methodologies. High-throughput synthesis techniques, such as parallel synthesis and flow chemistry, will be instrumental in rapidly generating a wide array of analogs. These approaches allow for the systematic modification of the phenyl and nicotinamide (B372718) scaffolds, enabling a thorough investigation of structure-activity relationships (SAR).

Furthermore, the development of novel catalytic systems for C-N and C-C bond formation will be crucial for accessing previously inaccessible chemical space. For instance, advancements in palladium- or copper-catalyzed cross-coupling reactions could streamline the synthesis of derivatives with diverse substitution patterns on the phenyl ring. The trifluoromethyl group, a key feature of the molecule, is known to enhance metabolic stability and binding affinity. ontosight.ai Future synthetic strategies will likely explore the introduction of other fluorine-containing motifs to further modulate the compound's properties.

Application of Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. nih.gov For this compound, integrated computational approaches will be pivotal in guiding the rational design of more potent and selective analogs. nih.gov Molecular docking and molecular dynamics simulations can predict the binding modes of these compounds with potential biological targets, providing insights into key interactions that govern affinity and specificity. mdpi.com

Quantitative structure-activity relationship (QSAR) studies will help to build predictive models that correlate the physicochemical properties of this compound derivatives with their biological activity. nih.gov These in silico models can prioritize the synthesis of the most promising candidates, thereby saving time and resources. The iterative cycle of computational design, chemical synthesis, and biological testing will accelerate the optimization of this chemical scaffold for desired therapeutic effects.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Modalities

While the precise biological targets of this compound are yet to be fully elucidated, its structural similarity to other nicotinamide derivatives suggests several potential avenues for investigation. One prominent area of interest is the enzyme nicotinamide N-methyltransferase (NNMT), which is implicated in various metabolic diseases and cancers. mdpi.commdpi.com High-throughput screening campaigns have identified various small molecule inhibitors of NNMT, and this compound could represent a novel scaffold for targeting this enzyme. nih.gov

Beyond NNMT, the broader landscape of enzymes involved in NAD+ metabolism presents a rich source of potential targets. ontosight.ai The discovery of novel biological targets will be facilitated by chemoproteomics approaches, which can identify the protein interaction partners of this compound in a cellular context. The exploration of new therapeutic modalities, such as targeted protein degradation (e.g., PROTACs), could also be a fruitful area of research, leveraging the binding affinity of the nicotinamide scaffold to recruit specific proteins for degradation.

Mechanistic Studies on Resistance Development and Mitigation Strategies

A significant challenge in the development of targeted therapies is the emergence of drug resistance. oaepublish.com As research into this compound progresses, it will be crucial to anticipate and understand potential mechanisms of resistance. Studies on related compounds, such as NAMPT inhibitors, have revealed several resistance mechanisms, including the upregulation of compensatory metabolic pathways and mutations in the target protein. oaepublish.com

Future research should involve the generation of resistant cell lines to this compound and its analogs to identify the genetic and molecular changes that confer resistance. This knowledge will be vital for designing rational combination therapies that can overcome or prevent the emergence of resistance. For instance, co-targeting a parallel metabolic pathway or using a second drug that inhibits a resistance-conferring protein could be effective strategies.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data will be indispensable. nih.govmdpi.com Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a comprehensive snapshot of the cellular changes induced by the compound. This systems-level perspective can help to identify the primary biological pathways modulated by this compound and reveal off-target effects. rd-connect.eu

By analyzing the global changes in gene expression, protein abundance, and metabolite levels, researchers can construct detailed molecular networks that depict the compound's mechanism of action. nih.gov This approach can also aid in the identification of biomarkers that predict sensitivity or resistance to the compound, paving the way for personalized medicine approaches. The integration of multi-omics data with computational models will provide a powerful platform for understanding the complex biological responses to this compound and for guiding its future development as a therapeutic agent. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.